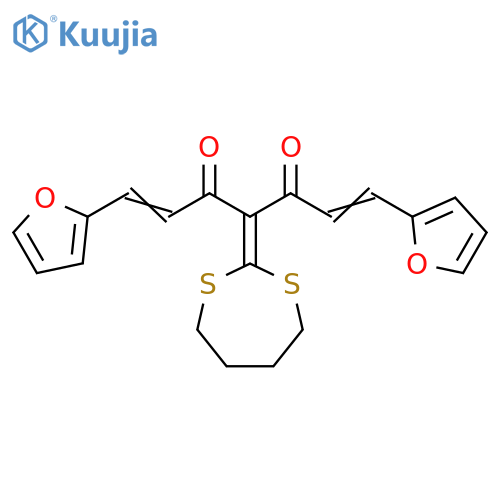Cas no 329726-18-3 (4-(1,3-Dithiepan-2-ylidene)-1,7-bis(furan-2-yl)hepta-1,6-diene-3,5-dione)
4-(1,3-ジチエパン-2-イリデン)-1,7-ビス(フラン-2-イル)ヘプタ-1,6-ジエン-3,5-ジオンは、複雑な共役構造を有する有機化合物です。この化合物は、1,3-ジチエパン環とフラン環が結合したユニークな骨格を持ち、π電子共役系が拡張されていることが特徴です。特に、非線形光学材料や有機半導体としての応用が期待される性質を示します。分子内の電子供与体(フラン環)と電子受容体(ジケトン部位)の相互作用により、優れた光電特性や高い熱安定性を発現します。また、この構造は分子設計の柔軟性が高く、機能性材料開発における中間体としての有用性が注目されています。

329726-18-3 structure
商品名:4-(1,3-Dithiepan-2-ylidene)-1,7-bis(furan-2-yl)hepta-1,6-diene-3,5-dione
CAS番号:329726-18-3
MF:C20H18O4S2
メガワット:386.484523296356
CID:5165612
4-(1,3-Dithiepan-2-ylidene)-1,7-bis(furan-2-yl)hepta-1,6-diene-3,5-dione 化学的及び物理的性質
名前と識別子
-
- 4-(1,3-Dithiepan-2-ylidene)-1,7-bis(furan-2-yl)hepta-1,6-diene-3,5-dione
-
- インチ: 1S/C20H18O4S2/c21-17(9-7-15-5-3-11-23-15)19(20-25-13-1-2-14-26-20)18(22)10-8-16-6-4-12-24-16/h3-12H,1-2,13-14H2
- InChIKey: BEMNMKSGKDIJNR-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC=CO1)=CC(=O)/C(=C1/SCCCCS/1)/C(=O)C=CC1=CC=CO1
4-(1,3-Dithiepan-2-ylidene)-1,7-bis(furan-2-yl)hepta-1,6-diene-3,5-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-40499-0.5g |
4-(1,3-dithiepan-2-ylidene)-1,7-bis(furan-2-yl)hepta-1,6-diene-3,5-dione |
329726-18-3 | 95.0% | 0.5g |
$480.0 | 2025-03-21 | |
| Enamine | EN300-40499-2.5g |
4-(1,3-dithiepan-2-ylidene)-1,7-bis(furan-2-yl)hepta-1,6-diene-3,5-dione |
329726-18-3 | 95.0% | 2.5g |
$1202.0 | 2025-03-21 | |
| Ambeed | A1108778-1g |
4-(1,3-Dithiepan-2-ylidene)-1,7-bis(furan-2-yl)hepta-1,6-diene-3,5-dione |
329726-18-3 | 95% | 1g |
$441.0 | 2024-04-20 | |
| Ambeed | A1108778-5g |
4-(1,3-Dithiepan-2-ylidene)-1,7-bis(furan-2-yl)hepta-1,6-diene-3,5-dione |
329726-18-3 | 95% | 5g |
$1280.0 | 2024-04-20 | |
| Aaron | AR019O7B-500mg |
4-(1,3-dithiepan-2-ylidene)-1,7-bis(furan-2-yl)hepta-1,6-diene-3,5-dione |
329726-18-3 | 95% | 500mg |
$685.00 | 2025-02-14 | |
| 1PlusChem | 1P019NYZ-50mg |
4-(1,3-dithiepan-2-ylidene)-1,7-bis(furan-2-yl)hepta-1,6-diene-3,5-dione |
329726-18-3 | 95% | 50mg |
$222.00 | 2024-05-05 | |
| 1PlusChem | 1P019NYZ-2.5g |
4-(1,3-dithiepan-2-ylidene)-1,7-bis(furan-2-yl)hepta-1,6-diene-3,5-dione |
329726-18-3 | 95% | 2.5g |
$1548.00 | 2024-05-05 | |
| Aaron | AR019O7B-2.5g |
4-(1,3-dithiepan-2-ylidene)-1,7-bis(furan-2-yl)hepta-1,6-diene-3,5-dione |
329726-18-3 | 95% | 2.5g |
$1678.00 | 2023-12-15 | |
| Aaron | AR019O7B-10g |
4-(1,3-dithiepan-2-ylidene)-1,7-bis(furan-2-yl)hepta-1,6-diene-3,5-dione |
329726-18-3 | 95% | 10g |
$3653.00 | 2023-12-15 | |
| 1PlusChem | 1P019NYZ-1g |
4-(1,3-dithiepan-2-ylidene)-1,7-bis(furan-2-yl)hepta-1,6-diene-3,5-dione |
329726-18-3 | 95% | 1g |
$821.00 | 2024-05-05 |
4-(1,3-Dithiepan-2-ylidene)-1,7-bis(furan-2-yl)hepta-1,6-diene-3,5-dione 関連文献
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
329726-18-3 (4-(1,3-Dithiepan-2-ylidene)-1,7-bis(furan-2-yl)hepta-1,6-diene-3,5-dione) 関連製品
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:329726-18-3)4-(1,3-Dithiepan-2-ylidene)-1,7-bis(furan-2-yl)hepta-1,6-diene-3,5-dione

清らかである:99%/99%
はかる:1g/5g
価格 ($):397.0/1152.0